2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile
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Overview
Description
2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile is an organic compound that features a nitrile group attached to a propoxy chain, which is further bonded to a tert-butyldimethylsiloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile typically involves the reaction of 3-(tert-butyldimethylsiloxy)propanol with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butyldimethylsiloxy group provides steric protection and influences the compound’s reactivity. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but contains a bromine atom instead of a nitrile group.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Contains an aldehyde group instead of a nitrile group.
2-tert-Butyldimethylsiloxybut-3-yne: Features an alkyne group instead of a nitrile group.
Uniqueness
2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile is unique due to its combination of a nitrile group with a tert-butyldimethylsiloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-9-6-8-13-10-7-12/h6,8-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJLVWKCBLCOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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